(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
Description
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H13Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is used in various chemical and biological research applications due to its unique structural properties.
Properties
IUPAC Name |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-3-5-8(2)6-4-7;/h3H,1,4-6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUEUXZLRMCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride typically involves the alkylation of N-methylprop-2-en-1-amine with 2-chloroethanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride involves large-scale alkylation reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the compound in high purity. The final product is often crystallized and dried to achieve the desired physical form.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azidoethyl, thiocyanatoethyl, or alkoxyethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized amine derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Organic Synthesis
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the formation of various derivatives through:
- Substitution Reactions : Producing azidoethyl, thiocyanatoethyl, or alkoxyethyl derivatives.
- Oxidation Reactions : Generating N-oxides or other oxidized amine derivatives.
- Reduction Reactions : Leading to secondary or tertiary amines .
Biological Research
The compound is employed in biological studies, particularly for:
- Enzyme Inhibition Studies : Investigating how the compound interacts with enzymes to inhibit their activity.
- Protein Modification : Modifying proteins to study their function and interactions .
Pharmaceutical Development
Research indicates that (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride may have potential applications in drug development:
- Precursor for Active Compounds : It can be utilized as a precursor for synthesizing pharmacologically active compounds.
- Investigated for Antidepressant Properties : Recent studies focus on its role in synthesizing antidepressant molecules via metal-catalyzed reactions .
Industrial Applications
In the industrial sector, this compound is used for:
- Production of Specialty Chemicals : Serving as an intermediate in the synthesis of various specialty chemicals.
- Chemical Manufacturing Processes : Its unique structure allows it to be involved in diverse chemical manufacturing processes .
Case Study 1: Enantioselective Catalytic Aminomethylation
A study demonstrated the use of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride in a three-component enantioselective catalytic aminomethylation reaction. The reaction occurs in an aqueous medium using pseudoephedrine as a chiral catalyst, yielding optically pure amino keto ethers with high efficiency.
Case Study 2: Interaction with Biological Macromolecules
Research has focused on how this compound interacts with proteins and nucleic acids. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to understand its mechanism of action and optimize its pharmacological profile .
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with biological molecules through alkylation. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. This compound can target specific molecular pathways, making it useful in studying biochemical processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroethyl)(methyl)amine hydrochloride
- (2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine hydrochloride
- (2-Chloroethyl)(methyl)(but-2-en-1-yl)amine hydrochloride
Uniqueness
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Biological Activity
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is an organic compound that exhibits notable biological activity, primarily attributed to its structural features. This compound is characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-en-1-yl amine moiety. These components contribute to its reactivity and potential pharmacological effects.
The compound's biological activity is closely linked to its ability to undergo nucleophilic substitution reactions due to the reactive chloroethyl group. This reactivity allows for the formation of covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their functions. Such interactions are crucial for understanding its mechanism of action in various biological contexts.
Biological Activities
Research indicates that (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride has several pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic properties against various cancer cell lines. The chloroalkylamine derivatives are particularly noted for their effectiveness in targeting tumor cells.
- Neuroactive Effects : Some amines exhibit neuroactivity, potentially influencing neurotransmitter systems. This aspect suggests that the compound may have implications in neuropharmacology.
Antitumor Activity
A significant body of research has focused on the antitumor potential of chloroalkylamines. For instance, studies have shown that compounds like clomesone, which share structural similarities with (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride, exhibit significant antitumor activity against various murine tumor models. Clomesone was effective against L1210 leukemia and other tumor types, suggesting a potential for (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride in cancer therapy .
Enzyme Inhibition Studies
The compound has also been employed in enzyme inhibition studies, highlighting its role as a research tool in biochemistry. Its ability to modify protein structures through alkylation makes it valuable for investigating enzyme mechanisms and pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Chloroethylamine | Contains chloroethyl group | Known for cytotoxic therapies |
| N,N-Dimethylaminoethanol | Contains dimethylamino group | Exhibits different pharmacological properties |
| Propanamide | Contains amide functional group | Often used in anti-inflammatory drugs |
| Allylamine | Contains allyl group | Engages in different types of addition reactions |
The uniqueness of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride lies in its combination of a chloroalkyl moiety with an alkenyl amine structure, potentially providing distinct reactivity and biological interactions compared to these similar compounds.
Q & A
Basic: What are the optimal synthetic routes for (2-chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves alkylation of methylamine with 2-chloroethyl chloride, followed by propargylation. Key steps include:
- Alkylation: React methylamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 6–12 hours. Use a molar ratio of 1:1.2 (amine:alkylating agent) to minimize side products .
- Propargylation: Introduce the prop-2-en-1-yl group via nucleophilic substitution. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems (water/dichloromethane) .
- Purification: Isolate the hydrochloride salt via recrystallization from ethanol/ether mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Optimization: Adjust reaction time and temperature using design-of-experiments (DoE) frameworks to balance yield (>75%) and purity (>98%).
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm structural integrity. Key signals: δ 5.6–6.0 ppm (allylic protons), δ 3.4–3.8 ppm (N–CH–Cl), and δ 2.2–2.6 ppm (N–CH) .
- HPLC-MS: Employ reverse-phase chromatography (C18 column, 5 µm) with ESI-MS detection to identify impurities (e.g., unreacted propargyl halides) and quantify purity .
- Elemental Analysis: Validate stoichiometry (CHClN) with ≤0.3% deviation from theoretical values .
Advanced: How do structural modifications (e.g., substituent position on the allyl group) influence biological activity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs with substituents at the prop-2-en-1-yl group (e.g., electron-withdrawing groups) and evaluate cytotoxicity in cancer cell lines (e.g., HeLa).
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like DNA alkyltransferases. Validate with in vitro enzyme inhibition assays .
Advanced: What mechanisms underlie this compound’s interactions with cellular targets, and how can these be experimentally validated?
Methodological Answer:
- Proposed Mechanism: The compound alkylates DNA via its 2-chloroethyl group, forming crosslinks that disrupt replication. The allyl group may enhance membrane permeability .
- Validation Strategies:
- Gel Electrophoresis: Detect DNA crosslinks in treated cells using agarose gels with ethidium bromide.
- Flow Cytometry: Assess cell cycle arrest (G2/M phase) in Jurkat cells after 24-hour exposure .
- Knockdown Studies: Use siRNA to silence DNA repair enzymes (e.g., MGMT) and observe sensitization effects .
Advanced: How can conflicting data on synthesis yields (e.g., 50% vs. 75%) be resolved?
Methodological Answer:
- Root-Cause Analysis:
- Process Adjustments: Implement inert atmosphere (N) during alkylation to prevent oxidation of intermediates. Use anhydrous solvents (Karl Fischer titration to confirm <50 ppm HO) .
Advanced: What strategies ensure the compound’s stability under varying storage conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the 2-chloroethyl group in humid environments generates ethanolamine derivatives .
- Stabilization Methods:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
